molecular formula C6H7NO B015640 2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 49805-30-3

2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B015640
CAS No.: 49805-30-3
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS # 49805-30-3), commonly referred to as Vince lactam, is a bicyclic γ-lactam with the molecular formula C₆H₇NO and an average mass of 109.13 g/mol . Its structure features a fused bicyclo[2.2.1]heptane system with a double bond at the 5-position and a ketone group at the 3-position. This compound is enantiomerically resolvable, with the (1R,4S)-(−)-enantiomer being a key intermediate in antiviral drug synthesis, such as carbovir and abacavir .

Vince lactam’s synthetic utility arises from its strained bicyclic framework and functional groups, enabling chemoenzymatic resolutions with high enantiomeric excess (>99% ee) for nucleoside analogue production . It also serves as a precursor for carbocyclic amines, aziridines, and stereospecific functionalized cyclopentanes via cycloaddition and metathesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale biotransformation processes using whole cell catalysts. These processes can achieve high optical purity (>98% enantiomeric excess) and are suitable for large-scale production .

Scientific Research Applications

Synthesis of Nucleoside Analogues

2-Azabicyclo[2.2.1]hept-5-en-3-one serves as a crucial precursor in the synthesis of carbocyclic nucleosides, which are of great interest due to their antiviral and anticancer properties. For instance, it has been utilized in the synthesis of carbovir and bredinin analogs, both of which exhibit significant biological activity against viral infections and tumors . The versatility of Vince lactam allows for the development of various nucleoside structures that can be tailored for specific therapeutic applications.

Chemoenzymatic Synthesis

The compound has been employed in chemoenzymatic processes, where it acts as a chiral intermediate. Research indicates that using biocatalysts such as Pseudomonas solonacearum can enhance the efficiency of synthesizing complex organic molecules from this compound . This approach not only improves yield but also allows for the selective formation of desired stereoisomers, which is crucial in pharmaceutical applications.

Drug Development

The compound is recognized for its potential in drug development due to its ability to form derivatives that possess biological activity. For example, derivatives synthesized from this compound have shown promise as anti-tumor agents and antiviral drugs . The structural framework of Vince lactam enables modifications that can enhance pharmacological properties such as potency and selectivity.

Biocatalysis Research

Recent studies have explored the use of this compound in biocatalysis, focusing on its role in facilitating organic reactions under mild conditions . The compound's ability to participate in enzyme-catalyzed transformations opens avenues for sustainable chemistry practices, reducing the need for harsh reagents and conditions typically used in organic synthesis.

Case Study 1: Synthesis of Carbovir

A notable application involves the synthesis of carbovir from this compound using a whole-cell catalyzed resolution process that highlights the compound's utility in generating antiviral agents efficiently .

Case Study 2: Development of Bredinin Analog

Research has demonstrated the successful synthesis of a novel carbocyclic analog of bredinin utilizing Vince lactam as a key precursor, showcasing its relevance in developing new therapeutic agents with enhanced efficacy against viral infections .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves its role as a precursor in the synthesis of therapeutic agents. For example, in the synthesis of Carbovir, the compound undergoes a series of chemical transformations to form the active drug, which inhibits viral replication by targeting viral enzymes . The molecular targets and pathways involved depend on the specific therapeutic agent being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between Vince lactam and related bicyclic compounds:

Compound Name Molecular Formula Key Structural Features Primary Applications References
2-Azabicyclo[2.2.1]hept-5-en-3-one C₆H₇NO Bicyclo[2.2.1], double bond (C5), lactam (C3) Antiviral precursors, carbocycles
Bredinin (Nucleoside analogue) C₉H₁₃N₅O₅ Carbocyclic ribose mimic, imidazole substituent Immunosuppressive/antiviral therapy
3-Amino-2-piperidinone C₅H₁₀N₂O Piperidine ring, amide at C2 Drug synthesis (e.g., nootropic agents)
8-Azabicyclo[3.2.1]octane C₇H₁₃N Larger bicyclo[3.2.1] framework, no lactam Alkaloid synthesis, CNS drug design
1-Azabicyclo[2.2.1]heptan-3-one C₆H₉NO Lactam form, saturated bicyclo[2.2.1] scaffold Precursor for amino acid derivatives

Key Observations :

  • Bredinin shares antiviral activity but lacks the strained bicyclic lactam, relying instead on carbocyclic ribose mimicry .
  • 8-Azabicyclo[3.2.1]octane has a larger ring system, reducing strain and altering reactivity compared to Vince lactam .
  • 1-Azabicyclo[2.2.1]heptan-3-one is a saturated analogue, making it less reactive in cycloadditions but more stable .

Cycloaddition Reactions

Vince lactam exhibits 100% exo-facial selectivity in 1,3-dipolar cycloadditions with phenyl azide, forming triazolines that yield aziridines upon photolysis . In contrast, the [2.2.2] bicyclic analogue (e.g., 2-azabicyclo[2.2.2]oct-5-en-3-one) produces endo and exo adducts, demonstrating lower regioselectivity .

Metathesis Reactions

Vince lactam undergoes tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) with Grubbs catalysts to form pyrrolizidin-3-ones . This reactivity is distinct from simpler bicyclic amines (e.g., 2-azabicyclo[2.1.1]hexane), which lack the lactam’s electron-withdrawing ketone, reducing their participation in ROM .

Enzymatic Resolution

The chemoenzymatic resolution of Vince lactam using Rhodococcus spp. yields enantiopure (1R,4S)-(−)-enantiomer, critical for (−)-carbovir synthesis .

Biological Activity

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a bicyclic lactam that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents, particularly antiviral drugs.

This compound is characterized by a strained ring system and a reactive ketone functionality, making it an excellent synthon for complex molecule synthesis. The compound can be synthesized through various methods, including the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolytic cleavage .

Key Properties:

  • Molecular Formula: C₇H₉NO
  • Appearance: Off-white to beige crystalline powder
  • Purity: Typically ≥98% .

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of several antiviral agents, including carbovir and abacavir, which are used in the treatment of HIV/AIDS. The compound's structural features allow for versatile chemical manipulations, facilitating the development of functionalized γ-lactams and γ-amino acid derivatives.

Antiviral Properties

Research indicates that derivatives of this compound exhibit potent activity against various viral targets:

Compound Target Virus Activity Reference
AbacavirHIVInhibitor of reverse transcriptase
Amino-peramivirInfluenzaNeuraminidase inhibitor
CarbovirHIVNRTI (nucleoside reverse transcriptase inhibitor)

Case Studies

  • Synthesis and Evaluation of Neuraminidase Inhibitors:
    A study explored the synthesis of amino-peramivir from this compound, demonstrating its effectiveness as a neuraminidase inhibitor against influenza viruses . The results indicated that modifications to the lactam structure could enhance antiviral potency.
  • Development of Antitumor Agents:
    Research has shown that nucleoside analogues derived from this compound exhibit promising antitumor activities, suggesting potential applications in cancer therapy . The mechanism involves interference with nucleic acid synthesis in cancer cells.

Q & A

Q. Basic: What are the key synthetic routes for 2-azabicyclo[2.2.1]hept-5-en-3-one, and how can experimental reproducibility be ensured?

Methodological Answer:
The compound is typically synthesized via γ-lactam hydrolysis, esterification, and reduction (e.g., calcium borohydride) . For reproducibility:

  • Step 1: Start with commercially available this compound (Vince lactam).
  • Step 2: Hydrolyze under acidic conditions (e.g., aqueous HCl) to generate intermediates.
  • Step 3: Characterize intermediates using NMR (¹H/¹³C) and HPLC to confirm purity (>98%) .
  • Critical Note: Document reaction parameters (temperature, solvent ratios, catalyst loading) precisely, as minor deviations affect yield .

Table 1: Key Synthetic Steps and Analytical Validation

StepReactionKey ConditionsAnalytical Validation
1Hydrolysis6M HCl, 80°C, 4h¹H NMR (δ 3.2–4.1 ppm for lactam ring opening)
2EsterificationAcetic anhydride, pyridineIR: ester C=O stretch (1740 cm⁻¹)
3ReductionCa(BH₄)₂, THF, 0°CHPLC purity >98%

Q. Advanced: How can chemoselectivity be controlled in metathesis reactions of N-substituted derivatives?

Methodological Answer:
Chemoselectivity in ring-opening metathesis (ROM) or cross-metathesis (CM) depends on catalyst choice and alkene partners:

  • Catalyst: Use Hoveyda–Grubbs 2nd-generation catalyst for tandem ROM/ring-closing metathesis (RCM) to form pyrrolizidin-3-ones .
  • Alkene Partner: Introduce allyltrimethylsilane as a CM partner to shift selectivity toward N-substituted 2-pyrrolidinones .
  • Diastereoselectivity: Optimize solvent polarity (e.g., dichloromethane vs. toluene) to control stereochemical outcomes (up to 95% de) .

Table 2: Metathesis Outcomes Under Different Conditions

CatalystAlkene PartnerProductSelectivity
Hoveyda–GrubbsNonePyrrolizidin-3-oneROM/RCM tandem (100% exo)
Hoveyda–GrubbsAllyltrimethylsilane2-PyrrolidinoneCM dominant (>90% yield)

Q. Basic: How is enantiomeric purity of this compound validated in drug synthesis?

Methodological Answer:
Use chiral HPLC with a Chiralcel OD-H column (n-hexane/isopropanol, 80:20 v/v) for baseline separation :

  • Flow Rate: 1.0 mL/min, UV detection at 220 nm.
  • Validation: Linear range 4–200 μg/mL (R² >0.999), LOD 1.2 μg/mL for (+)-enantiomer .
  • Critical Step: Pre-equilibrate the column for ≥30 min to stabilize retention times (±0.1 min) .

Q. Advanced: What strategies resolve contradictions in biocatalytic resolution efficiency for enantiopure intermediates?

Methodological Answer:
Contradictions arise from enzyme-substrate mismatches or suboptimal reaction conditions:

  • Enzyme Screening: Test γ-lactamases (e.g., Sulfolobus solfataricus P2) for activity on racemic mixtures .
  • Condition Optimization: Adjust pH (7.5–8.5) and temperature (40–60°C) to enhance enantioselectivity (e.g., Bradyrhizobium japonicum USDA 6 achieves >99% ee for (+)-enantiomer) .
  • Data Conflict Resolution: Compare kinetic parameters (kcat/KM) across studies to identify outliers .

Table 3: Biocatalytic Resolution Efficiency

Enzyme SourceSubstrateee (%)Optimal Conditions
S. solfataricusRacemic98pH 8.0, 50°C
B. japonicumRacemic99pH 7.5, 40°C

Q. Advanced: How is regioselectivity modulated in cycloaddition reactions with phenyl azide?

Methodological Answer:
Regioselectivity in [3+2] cycloadditions is controlled by steric and electronic factors:

  • Exo Selectivity: 2-Azabicyclo[2.2.1] systems favor exo adducts (100% selectivity) due to bicyclic strain .
  • Stereochemical Diversity: Use 2-azabicyclo[2.2.2] substrates to generate both exo/endo adducts for aziridine precursors .
  • Validation: Isolate triazoline intermediates via flash chromatography and confirm by X-ray crystallography .

Q. Basic: What spectroscopic techniques are critical for characterizing novel derivatives?

Methodological Answer:

  • NMR: ¹H/¹³C for bicyclic scaffold verification (e.g., δ 4.3–5.1 ppm for olefinic protons) .
  • IR: Lactam C=O stretch (1680–1720 cm⁻¹) .
  • MS: High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ m/z 110.13) .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868505
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-30-3, 61865-48-3
Record name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
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Record name (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
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Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Record name (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Azabicyclo[2.2.1]hept-5-en-3-one

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